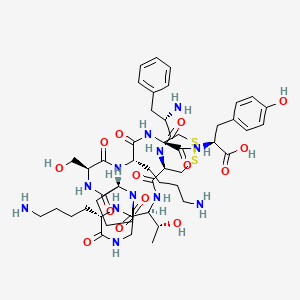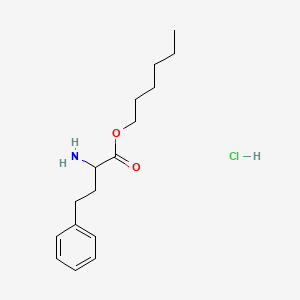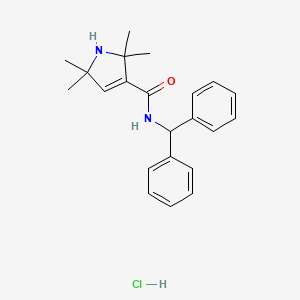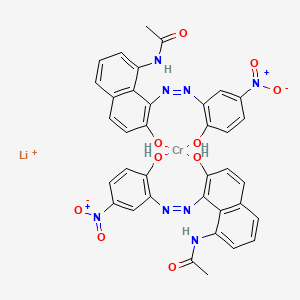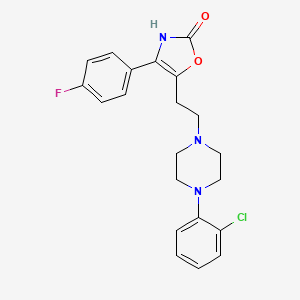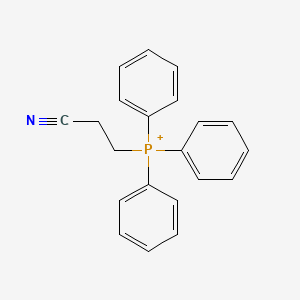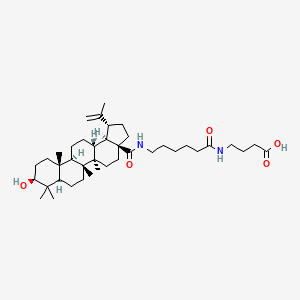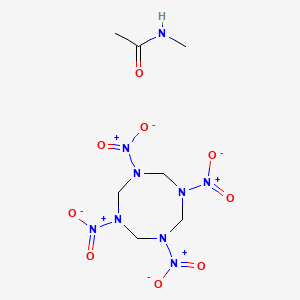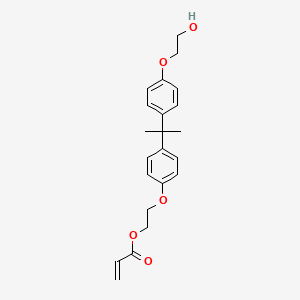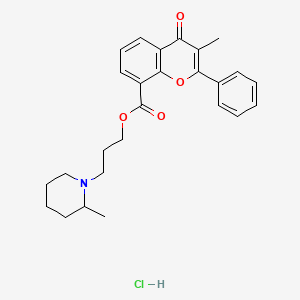
4H-1-Benzopyran-8-carboxylic acid, 3-methyl-4-oxo-2-phenyl-, 3-(2-methyl-1-piperidinyl)propyl ester, hydrochloride, hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4H-1-苯并吡喃-8-羧酸,3-甲基-4-氧代-2-苯基-,3-(2-甲基-1-哌啶基)丙酯,盐酸盐,水合物是一种复杂的有机化合物,在各个科学领域具有重要的应用。该化合物以其独特的化学结构而闻名,其中包括一个苯并吡喃核心,使其成为药物化学和药理学研究的重点。
准备方法
合成路线和反应条件
4H-1-苯并吡喃-8-羧酸,3-甲基-4-氧代-2-苯基-,3-(2-甲基-1-哌啶基)丙酯,盐酸盐,水合物的合成通常涉及多个步骤。一种常见的方法是从苯并吡喃核心的制备开始,然后在第 8 位引入羧酸基团。酯化过程涉及在脱水剂(如亚硫酰氯)的存在下,羧酸与 3-(2-甲基-1-哌啶基)丙醇反应。最后一步涉及形成盐酸盐和水合。
工业生产方法
该化合物的工业生产通常采用大规模有机合成技术。该工艺针对产量和纯度进行了优化,涉及控制反应条件,例如温度、压力和 pH 值。使用自动化反应器和连续流动系统可以提高生产过程的效率和可扩展性。
化学反应分析
反应类型
氧化: 该化合物可以发生氧化反应,特别是在苯基和哌啶基部分。
还原: 还原反应可以针对苯并吡喃核心中的羰基。
取代: 该化合物可以参与亲核和亲电取代反应,特别是在苯并吡喃环上。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 通常使用硼氢化钠和氢化铝锂等还原剂。
取代: 在各种条件下使用卤素、卤代烷烃和磺酰氯等试剂。
主要产物
从这些反应中形成的主要产物取决于所用试剂和条件。例如,氧化可以产生羧酸或酮,而还原可以产生醇或烷烃。取代反应可以将各种官能团引入苯并吡喃环。
科学研究应用
4H-1-苯并吡喃-8-羧酸,3-甲基-4-氧代-2-苯基-,3-(2-甲基-1-哌啶基)丙酯,盐酸盐,水合物在科学研究中具有多种应用:
化学: 用作有机合成的构建模块,以及各种化学反应中的试剂。
生物学: 研究其潜在的生物活性,包括抗菌和抗炎特性。
医学: 研究其在治疗各种疾病(特别是涉及炎症和微生物感染的疾病)中的治疗潜力。
工业: 用于开发药物,以及作为合成其他复杂有机化合物的中间体。
作用机制
该化合物的作用机制涉及其与特定分子靶标和途径的相互作用。它可以与酶和受体结合,调节其活性。苯并吡喃核心在其生物活性中起着至关重要的作用,使其能够与各种生物分子相互作用。该化合物的作用是通过涉及氧化应激、炎症和微生物抑制的途径介导的。
相似化合物的比较
类似化合物
盐酸氟哌酸: 在结构上类似,但在连接到苯并吡喃核心的酯基方面有所不同。
3-甲基黄酮-8-羧酸: 与苯并吡喃核心相同,但缺少哌啶基丙酯基团。
4-氧代-4H-1-苯并吡喃-2-羧酸: 另一种具有不同官能团的苯并吡喃衍生物。
独特性
4H-1-苯并吡喃-8-羧酸,3-甲基-4-氧代-2-苯基-,3-(2-甲基-1-哌啶基)丙酯,盐酸盐,水合物的独特性在于其官能团的特定组合,赋予其独特的化学和生物特性。其能够进行各种化学反应及其潜在的治疗应用使其成为科学研究中一种有价值的化合物。
属性
CAS 编号 |
86433-33-2 |
|---|---|
分子式 |
C26H30ClNO4 |
分子量 |
456.0 g/mol |
IUPAC 名称 |
3-(2-methylpiperidin-1-yl)propyl 3-methyl-4-oxo-2-phenylchromene-8-carboxylate;hydrochloride |
InChI |
InChI=1S/C26H29NO4.ClH/c1-18-10-6-7-15-27(18)16-9-17-30-26(29)22-14-8-13-21-23(28)19(2)24(31-25(21)22)20-11-4-3-5-12-20;/h3-5,8,11-14,18H,6-7,9-10,15-17H2,1-2H3;1H |
InChI 键 |
RJFNAVZRPRUWIJ-UHFFFAOYSA-N |
规范 SMILES |
CC1CCCCN1CCCOC(=O)C2=CC=CC3=C2OC(=C(C3=O)C)C4=CC=CC=C4.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-ethyl-9-methyl-5-(1H-pyrrolo[2,3-b]pyridin-3-yl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12760508.png)
